(2R)-2-(3,4-dimethylphenoxy)propanoic acid

Description

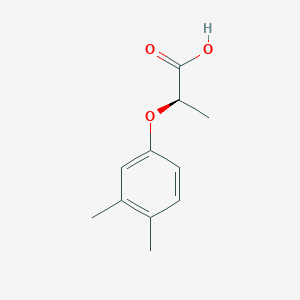

(2R)-2-(3,4-Dimethylphenoxy)propanoic acid is a chiral carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 3,4-dimethylphenoxy group at the second carbon in the (R)-configuration. The stereochemistry (R-configuration) and substituent arrangement (3,4-dimethyl groups) significantly influence its physicochemical properties, such as solubility, lipophilicity, and intermolecular interactions .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2R)-2-(3,4-dimethylphenoxy)propanoic acid |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

UIOGKMYERRPYJZ-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)O[C@H](C)C(=O)O)C |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,4-dimethylphenoxy)propanoic acid typically involves the reaction of 3,4-dimethylphenol with an appropriate propanoic acid derivative. One common method is the esterification of 3,4-dimethylphenol with a propanoic acid derivative, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4-dimethylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-2-(3,4-dimethylphenoxy)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3,4-dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the propanoic acid moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (2R)-2-(3,4-dimethylphenoxy)propanoic acid with key analogues, emphasizing substituent variations and their implications:

Physicochemical Properties

- Lipophilicity: The 3,4-dimethylphenoxy group increases logP compared to hydroxylated analogues, enhancing lipid solubility but reducing aqueous solubility.

- Acidity : The carboxylic acid group (pKa ~3-4) dominates acidity, while methyl groups have minimal electronic effects compared to electron-withdrawing substituents like formyl (e.g., MM0002.26, pKa ~2.5) .

Limitations and Knowledge Gaps

- Limited direct data on this compound’s biological activity exists in the provided evidence. Most inferences are drawn from structurally related compounds.

- Comparative pharmacokinetic studies (e.g., bioavailability, half-life) between methylated and hydroxylated analogues are needed.

Biological Activity

(2R)-2-(3,4-dimethylphenoxy)propanoic acid, a compound belonging to the class of phenoxyacetic acids, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

This compound features a propanoic acid moiety attached to a phenoxy group with dimethyl substitutions at the 3 and 4 positions on the aromatic ring.

Mechanisms of Biological Activity

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

- Antioxidant Activity : The compound demonstrates notable antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage associated with various diseases .

- Antitumor Properties : Studies have reported that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Antioxidant | Free radical scavenging | |

| Antitumor | Induction of apoptosis via caspase activation |

Case Study: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses correlating with greater reductions in inflammation markers .

Case Study: Antitumor Effects

In vitro studies using human breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.